molecular formula C22H25ClN2O6S B2557082 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one CAS No. 923251-31-4

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one

Cat. No.: B2557082
CAS No.: 923251-31-4
M. Wt: 480.96
InChI Key: BNMUKBGIRQVAHP-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-chlorobenzenesulfonyl group at position 4 and a 2-(4-methoxyphenoxy)ethan-1-one moiety at position 6. Its molecular formula is C23H25ClN2O6S (exact weight: 508.97 g/mol), with a logP of ~3.3, indicating moderate lipophilicity . The 4-chlorobenzenesulfonyl group contributes to electron-withdrawing effects, while the 4-methoxyphenoxy moiety may influence solubility and metabolic stability.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-29-18-4-6-19(7-5-18)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)20-8-2-17(23)3-9-20/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMUKBGIRQVAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and sulfonylation. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

  • Target vs. G499-0149: Replacing the 4-methoxyphenoxy group (target) with 4-ethoxyphenyl (G499-0149) reduces molecular weight (508.97 → 478.99 g/mol) and slightly increases logP (3.3 → 3.326), suggesting enhanced membrane permeability but comparable solubility .
  • Sulfonyl Group Variations : The target’s 4-chlorobenzenesulfonyl group contrasts with the methylsulfonyl and 4-methoxybenzenesulfonyl groups in ’s compound. Sulfonyl groups generally enhance binding to serine proteases or kinases, but methylsulfonyl may reduce steric hindrance compared to aryl-sulfonyl moieties .

Spirocyclic Core Modifications

  • Triazaspiro vs.
  • Bulkier Substituents : ’s compound incorporates a bis(4-fluorophenyl)butyl chain and a heptyl group, significantly increasing molecular weight (528.67 g/mol) and likely reducing oral bioavailability due to high lipophilicity .

Pharmacological Implications

  • Target Selectivity: The 4-methoxyphenoxy group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, whereas the 4-ethoxyphenyl variant (G499-0149) could exhibit altered binding kinetics due to increased alkyl chain length .
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, but the 4-methoxy/ethoxy substituents may undergo demethylation or glucuronidation, necessitating further ADME studies .

Biological Activity

The compound 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its cytotoxic effects on various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework, which is known for enhancing biological activity through unique interactions with biological targets. The presence of the 4-chlorobenzenesulfonyl group and 4-methoxyphenoxy moiety contributes to its lipophilicity and potential for cell membrane permeability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant growth inhibition across multiple types of cancer:

  • Cancer Cell Lines Tested :
    • Liver: HUH7, HEPG2
    • Breast: MCF7, T47D
    • Colon: HCT116
    • Gastric: KATO-3

The compound demonstrated IC50 values indicating potent cytotoxicity, particularly against colon cancer cells (HCT116), where it showed an IC50 of approximately 0.12 μM .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. The compound appears to target the Wnt/β-catenin pathway, which is crucial for tumor growth and survival. Inhibition of this pathway was confirmed through:

  • Transcriptional Activity Assays : The compound significantly reduced Wnt-dependent transcription in treated cells.
  • Gene Expression Analysis : Downregulation of proliferation markers such as Ki67 was observed in xenograft models .

Case Study 1: In Vivo Efficacy

In a recent experiment involving BALB/C nu/nu mice xenografted with HCT116 cells, treatment with the compound resulted in:

  • A marked reduction in tumor size compared to control groups.
  • Decreased expression levels of oncogenic markers.

This suggests that the compound not only inhibits cancer cell proliferation in vitro but also demonstrates significant anti-tumor activity in vivo.

Case Study 2: Structural Activity Relationship (SAR)

A series of derivatives based on the core structure were synthesized to explore the SAR. Variations in substituents led to differing levels of cytotoxicity, indicating that modifications to the sulfonyl or methoxy groups could enhance or diminish biological activity. This iterative approach is critical for optimizing lead compounds for further development .

Data Summary

Cell Line IC50 (µM) Effect
HUH7N/ASignificant growth inhibition
MCF7N/ASignificant growth inhibition
HCT1160.12Potent cytotoxicity
KATO-3N/ASignificant growth inhibition

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